Phenylkainic acid

Description

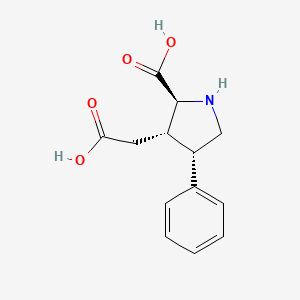

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

(2S,3S,4S)-3-(carboxymethyl)-4-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO4/c15-11(16)6-9-10(7-14-12(9)13(17)18)8-4-2-1-3-5-8/h1-5,9-10,12,14H,6-7H2,(H,15,16)(H,17,18)/t9-,10+,12-/m0/s1 |

InChI Key |

QNGCQVLXKJKHET-UMNHJUIQSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=CC=CC=C2 |

Synonyms |

phenylkainic acid |

Origin of Product |

United States |

Synthetic Strategies for Phenylkainic Acid and Analogues

Historical Development of Synthetic Approaches to Kainoids

The journey towards the efficient synthesis of kainoids, including phenylkainic acid, is a story of increasing sophistication in controlling stereochemistry and developing novel bond-forming reactions. Early efforts were foundational, establishing key strategies for constructing the core pyrrolidine (B122466) structure, while subsequent work has focused on refining stereoselective control.

Early Methodologies for Kainic Acid Core Construction

Initial forays into the synthesis of the kainic acid core laid the groundwork for future advancements. These early strategies often involved multi-step sequences and faced challenges in achieving the desired stereochemistry. Common approaches included intramolecular cyclization reactions and the use of chiral starting materials to establish the pyrrolidine ring. For instance, many syntheses have utilized pyroglutamic acid derivatives as a chiral pool starting material to set the stereocenter at the C2 position. Other notable early strategies involved [3+2] cycloaddition reactions to form the five-membered ring, though controlling the relative stereochemistry of the three contiguous chiral centers at C2, C3, and C4 remained a significant hurdle. These initial syntheses, while not always efficient, were crucial in demonstrating the feasibility of constructing the complex kainoid skeleton and highlighting the stereochemical challenges that needed to be addressed.

Evolution of Stereoselective Control in Kainoid Synthesis

The quest for precise control over the stereochemistry of the three contiguous chiral centers of the kainoid framework has been a driving force in the evolution of synthetic strategies. Over the years, a variety of methods have been developed to address this challenge, moving from substrate-controlled diastereoselective reactions to more sophisticated catalyst-controlled enantioselective transformations.

Key developments in stereoselective control include:

Chiral Pool Synthesis: The use of readily available chiral molecules, such as L-glutamic acid and L-pyroglutamic acid, provided a reliable way to introduce the initial stereocenters.

Substrate-Controlled Diastereoselectivity: Many synthetic routes have relied on the inherent stereochemistry of a chiral substrate to direct the formation of new stereocenters. This often involves the use of cyclic intermediates where facial selectivity is dictated by steric hindrance.

Auxiliary-Controlled Methods: The attachment of a chiral auxiliary to an achiral substrate allows for stereoselective reactions to be performed, with the auxiliary being removed at a later stage.

Catalytic Asymmetric Synthesis: The advent of asymmetric catalysis has revolutionized kainoid synthesis. Chiral catalysts, often based on transition metals like rhodium and palladium, can induce high levels of enantioselectivity and diastereoselectivity in key bond-forming reactions. This has enabled the development of more efficient and elegant synthetic routes.

The progression of these methods has allowed for the synthesis of not only kainic acid itself but also a wide array of its analogues with diverse stereochemistries, facilitating detailed structure-activity relationship studies.

Modern Stereocontrolled Total Syntheses of this compound

Building upon the foundational work in kainoid synthesis, modern approaches to this compound have focused on efficiency, stereocontrol, and the ability to generate structural diversity. These strategies often employ powerful contemporary synthetic methods to construct the challenging pyrrolidine core with high precision.

Rhodium Carbenoid-Mediated C-H Insertion Methodologies

A significant advancement in the synthesis of this compound has been the application of rhodium carbenoid-mediated C-H insertion reactions. This powerful methodology allows for the direct formation of a C-C bond by the insertion of a rhodium carbene into a C-H bond, often with high levels of stereocontrol.

In a typical synthetic sequence, a diazo-containing precursor is treated with a rhodium(II) catalyst to generate a rhodium carbene intermediate. This highly reactive species can then undergo an intramolecular C-H insertion to form the pyrrolidine ring of the kainoid skeleton. The stereochemical outcome of this reaction can be controlled by the choice of the chiral ligand on the rhodium catalyst. This approach offers a convergent and efficient route to the core structure of this compound and its analogues. The selectivity of the C-H insertion can be influenced by both steric and electronic factors of the substrate and the catalyst.

| Catalyst | Substrate | Product Diastereoselectivity | Reference |

| Rh₂(OAc)₄ | Phenyl-substituted diazoacetate | High | nih.govmdpi.comcaltech.edu |

| Chiral Rh(II) Carboxamidates | Prochiral C-H bonds | High enantioselectivity | nih.gov |

Table 1: Examples of Rhodium Carbenoid-Mediated C-H Insertion in Kainoid Synthesis

This methodology has proven to be a robust and versatile tool for the construction of complex molecules containing the pyrrolidine motif.

Phenylaziridine Ring-Opening Strategies and Regioselectivity

Another elegant and effective strategy for the stereocontrolled synthesis of the this compound core involves the ring-opening of activated phenylaziridines. Aziridines, as strained three-membered rings, are susceptible to nucleophilic attack, leading to their ring-opening and the formation of functionalized amines. When a phenyl group is attached to the aziridine (B145994) ring, it can influence the regioselectivity of the ring-opening process.

The regioselectivity of aziridine ring-opening is a critical aspect of this strategy and can be controlled by several factors, including the nature of the nucleophile, the solvent, and the presence of Lewis or Brønsted acids. In the context of this compound synthesis, the aziridine ring often serves as a latent aminodiol equivalent, with the stereocenters of the final product being set by the stereochemistry of the starting aziridine and the stereospecificity of the ring-opening reaction. The nucleophilic attack can occur at either of the two carbon atoms of the aziridine ring, and careful choice of reaction conditions is necessary to achieve the desired regiochemical outcome for the construction of the kainoid skeleton.

| Nucleophile | Lewis Acid | Major Regioisomer | Reference |

| Organocuprates | BF₃·OEt₂ | Attack at the less substituted carbon | nih.govresearchgate.net |

| Grignard Reagents | CuI | Varies with substrate and reagent | mdpi.com |

| Phenols | None | Stereo- and regioselective opening | nih.gov |

Table 2: Regioselectivity in Phenylaziridine Ring-Opening Reactions

The ability to control the regioselectivity of the ring-opening of phenylaziridines provides a powerful tool for the asymmetric synthesis of this compound and its derivatives.

Unified Synthetic Strategies for 4-Substituted Kainoids

Recognizing the importance of accessing a variety of kainoid analogues for biological studies, researchers have developed unified synthetic strategies that allow for the late-stage introduction of diverse substituents at the C4 position of the kainoid core. These approaches are highly valuable as they enable the rapid generation of a library of compounds from a common intermediate.

A common feature of these unified strategies is the construction of a versatile pyrrolidine intermediate that is readily amenable to functionalization at the C4 position. This often involves the introduction of a functional group at C4, such as a ketone or an alkene, which can then be elaborated into a wide range of different substituents. For example, a ketone at C4 can be subjected to Grignard additions, Wittig reactions, or other nucleophilic additions to introduce various alkyl, aryl, or functionalized side chains. This modular approach significantly enhances the efficiency of analogue synthesis and facilitates the exploration of the structure-activity relationships of 4-substituted kainoids.

Stereoselective Construction of Pyrrolidine Ring Chiral Centers

The biological activity of this compound is intrinsically linked to the stereochemistry of the three contiguous chiral centers on the pyrrolidine ring (C2, C3, and C4). Therefore, the development of synthetic strategies that allow for the precise control of these stereocenters is of paramount importance.

A successful strategy for the stereocontrolled synthesis of (+)-phenylkainic acid has been reported, which hinges on the use of a rhodium carbenoid-mediated intermolecular C-H insertion reaction. nih.govfigshare.com In this approach, the stereochemistry at the C4 position is established early in the synthesis and serves as a pivotal stereogenic center to direct the formation of the other chiral centers. nih.govfigshare.com

The synthesis of various kainoid analogues has also provided valuable insights into controlling the stereochemistry of the pyrrolidine ring. nih.govresearchgate.net For instance, a unified stereoselective synthesis of 4-substituted kainoids has been developed starting from trans-4-hydroxy-L-proline. nih.govresearchgate.net This methodology allows for the late-stage modification of the C4 substituent and employs stereoselective steps such as a cerium-promoted nucleophilic addition and a palladium-catalyzed reduction. nih.govresearchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. sigmaaldrich.comosi.lv

In the context of this compound synthesis, chiral auxiliaries can be used to direct a variety of transformations, including alkylations, aldol reactions, and cycloadditions, to establish the desired stereochemistry of the pyrrolidine ring. Common chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and derivatives of amino acids and natural products. wikipedia.org

The choice of chiral auxiliary can significantly influence the diastereoselectivity of a reaction. For example, in aldol reactions, the use of different oxazolidinone auxiliaries can lead to the selective formation of either the syn or anti diastereomer. Similarly, in Michael additions, the use of a camphorsultam auxiliary has been shown to provide high levels of asymmetric induction. wikipedia.org

In addition to chiral auxiliaries, the use of chiral catalysts is another powerful approach for the stereoselective synthesis of this compound. Chiral catalysts, which are used in substoichiometric amounts, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other.

Synthesis of Chemical Probes Incorporating this compound Scaffolds

The development of chemical probes based on the this compound scaffold is a promising avenue for studying the function of glutamate (B1630785) receptors with high spatiotemporal precision. By incorporating photo-responsive elements, such as photo-cleavable or photoswitchable groups, it is possible to control the activity of these probes with light.

Introduction of Photo-Cleavable or Photoswitchable Groups

Photo-cleavable groups, also known as caging groups, are moieties that can be removed upon irradiation with light of a specific wavelength, thereby releasing an active molecule. nih.gov This approach allows for the precise delivery of a bioactive compound to a specific location at a desired time. nih.gov A variety of photo-cleavable groups have been developed, with many based on the o-nitrobenzyl or coumarin (B35378) scaffolds. nih.gov The synthesis of a caged compound typically involves the covalent attachment of the photo-cleavable group to a key functional group of the target molecule. mdpi.com

Photoswitchable groups, on the other hand, are moieties that can reversibly isomerize between two distinct forms upon irradiation with different wavelengths of light. elsevierpure.com When incorporated into a bioactive molecule, this isomerization can lead to a change in its biological activity, allowing for the reversible control of its function. elsevierpure.com Azobenzenes are a common class of photoswitches that can be switched between their trans and cis isomers.

The synthesis of this compound-based chemical probes would involve the strategic incorporation of these photo-responsive groups onto the this compound scaffold. This could be achieved by modifying the phenyl group or other functional handles on the molecule.

Development of Fluorescently Tagged Kainoids

The synthesis of fluorescently tagged kainoids represents a significant advancement in the study of ionotropic glutamate receptors (iGluRs), providing powerful tools for visualizing and understanding their function. A notable achievement in this area is the practical total synthesis of a fluorescein-based fluorescent iGluR probe derived from a kainoid precursor. This development allows for the direct observation of these receptors, offering insights into their distribution, trafficking, and pharmacology.

A key strategy in the development of these fluorescent probes involved a multi-step synthesis culminating in the attachment of a fluorescein moiety to a kainoid scaffold. The synthesis of the kainoid precursor itself was achieved through a novel nickel-catalyst-mediated asymmetric conjugate addition reaction, enabling an efficient six-step total synthesis of the kainoid MFPA. nih.gov

The subsequent attachment of the fluorescent tag was accomplished through a carefully planned synthetic route. The process began with the protection of the amino group of a key intermediate, followed by a series of reactions to introduce a linker arm terminating in a functional group suitable for conjugation with the fluorescent dye. Finally, the protected kainoid derivative was coupled with fluorescein to yield the desired fluorescently tagged kainoid.

Table 1: Key Intermediates in the Synthesis of a Fluorescently Tagged Kainoid

| Compound | Structure | Role in Synthesis |

|---|---|---|

| Kainoid MFPA | Precursor for the fluorescent probe |

The development of this fluorescent probe provides a valuable tool for the broader neuroscience community, enabling more detailed studies of iGluR function and dysfunction in various neurological processes. The synthetic strategy employed highlights the potential for creating a diverse range of fluorescently tagged kainoids with different fluorophores, offering a customizable toolkit for receptor studies.

Molecular and Receptor Interactions of Phenylkainic Acid

Interaction with Ionotropic Glutamate (B1630785) Receptors (iGluRs)

Ionotropic glutamate receptors (iGluRs) are a major family of ligand-gated ion channels responsible for the majority of fast excitatory synaptic transmission in the central nervous system. nih.govmcgill.cabiorxiv.org This family is broadly categorized into three subtypes based on their selective activation by specific agonists: AMPA, NMDA, and kainate receptors (KARs). nih.govabcam.cnguidetopharmacology.org Phenylkainic acid functions as an active agonist specifically at the kainate receptor subtype. chemrxiv.orgacs.org Upon binding, it triggers a conformational change in the receptor, leading to the opening of a nonselective cation channel and subsequent neuronal excitation. nih.govuniprot.org

The kainate receptor family is composed of five distinct subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. wikipedia.orgtocris.com These subunits assemble into functional tetrameric receptors that can be either homomeric (composed of identical subunits, e.g., GluK1 or GluK2) or heteromeric (a combination of different subunits, e.g., GluK2/GluK5). wikipedia.orgelifesciences.orgmdpi.com This combinatorial assembly gives rise to a wide diversity of kainate receptors with distinct properties and anatomical distributions. elifesciences.orgmdpi.com

Studies on a series of 4-aryl-substituted kainic acid analogs, which includes this compound, have demonstrated that these compounds exhibit affinity for kainate receptors, particularly those containing the GluK2 (also known as GluR6) subunit. acs.org While affinities for human GluK2 receptors were found to be approximately 10-50 times lower than for native kainate receptors in rat forebrain preparations, a strong correlation was observed within the series between their functional potency and their binding affinity at the GluK2 subtype. acs.org

This compound and related analogs are potent agonists at kainate receptors. chemrxiv.orgacs.org Their agonistic activity is directly related to their binding affinity; compounds that bind more strongly to the receptor are also more effective at activating it. acs.org No antagonist activity has been identified for these derivatives. acs.org The potency of these agonists can be influenced by the specific substitutions on the phenyl ring. acs.org

The following table summarizes the relationship between structure and activity for a selection of C4-substituted kainic acid analogs, highlighting the potent agonist properties of compounds with aryl substituents, such as this compound.

| Compound Class | Substituent at C4 | Receptor Target | Observed Activity |

| Aryl Kainoids | Phenyl (this compound) | Kainate Receptors (esp. GluK2) | Potent Agonist chemrxiv.orgacs.org |

| Styrenyl Kainoids | 2-Styrenyl | Kainate Receptors | Potent Agonist acs.org |

| Aliphatic Kainoids | Isopropene (Kainic Acid) | Kainate Receptors | Potent Agonist tocris.com |

| Saturated Analogs | C1'-saturated styrenyl | Kainate Receptors | Virtually Inactive acs.org |

Ligand Binding Domain (LBD) Analysis of Kainate Receptors

The interaction between this compound and the kainate receptor occurs within a specific region of the receptor protein known as the Ligand Binding Domain (LBD). acs.orgbiorxiv.org The LBD of all ionotropic glutamate receptors has a characteristic flexible, clam-like shape. acs.org The binding of an agonist molecule in the cleft between the two "lobes" of the clamshell (D1 and D2) is the critical event that initiates channel activation. acs.orgbiorxiv.org

The molecular details of how kainoids bind to the LBD have been extensively clarified through X-ray crystallography. acs.org Crystal structures have been solved for the LBDs of several kainate receptor subtypes, including GluK1, GluK2, and GluK4, often in complex with agonists like glutamate or kainic acid itself. acs.orgmcgill.carcsb.org These high-resolution structures reveal the precise orientation of the ligand within the binding pocket and the network of interactions that hold it in place. acs.org The C4 side chain of kainoids, which is a phenyl group in this compound, is oriented outward from the binding cleft. acs.org

Analysis of crystal structures of the GluK2 LBD bound to kainic acid has identified several key amino acid residues crucial for ligand binding. acs.org The core kainoid structure is anchored by several interactions:

Hydrogen Bonds: The basic nitrogen atom of the ligand's pyrrolidine (B122466) ring forms hydrogen bonds with the side chains of residues Glu738 and Tyr764 (numbering for GluK2). acs.org

π-π Stacking: The alkene side chain of kainic acid engages in a π-π stacking interaction with the aromatic ring of a conserved tyrosine residue, Tyr488. acs.org

For this compound, the phenyl group at the C4 position occupies the same pocket as the isopropene group of kainic acid. It is therefore expected to have similar crucial interactions with Tyr488. The binding is further stabilized by interactions between the phenyl ring and other residues lining the binding pocket. acs.org

The binding of an agonist like this compound induces a significant conformational change in the LBD. The two lobes of the "clamshell" structure move closer together, resulting in a more "closed" conformation. acs.org This domain closure is the initial mechanical event that is transmitted through the protein structure to the transmembrane domain, which forms the ion channel pore. acs.orguniprot.org The stabilization of this closed LBD conformation ultimately leads to the opening of the ion channel, allowing cations to flow across the cell membrane and generating an excitatory electrical signal in the neuron. acs.org

Molecular Recognition Principles

Molecular recognition governs the specific binding of a ligand, such as this compound, to its target receptor. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces, which collectively determine the binding affinity and selectivity of the ligand. wikipedia.org The interaction between a ligand and its receptor is often likened to a key fitting into a lock, where the three-dimensional shape and chemical properties of both molecules must be complementary. wikipedia.org In the context of ionotropic glutamate receptors (iGluRs), the ligand-binding domain (LBD) forms a "clamshell-like" structure that closes around the bound agonist. The stability of this closed conformation is crucial for channel activation and is maintained by the sum of these non-covalent interactions between the ligand and specific amino acid residues within the binding pocket. The principles of molecular recognition are fundamental to understanding how this compound engages with and activates kainate receptors (KARs). nih.gov

Hydrogen bonds are critical for the stable binding of kainoids within the ligand-binding domain of glutamate receptors. uni-bayreuth.de These interactions primarily involve the polar functional groups of the ligand and specific amino acid residues of the receptor. caltech.edu For the kainoid scaffold, which is the core structure of this compound, crystallographic studies of related compounds bound to KARs have identified a conserved network of hydrogen bonds.

The pyrrolidine nitrogen atom of the kainoid structure is a key hydrogen bond donor. It typically forms a hydrogen bond with the side chains of glutamate and tyrosine residues within the binding site (e.g., Glu738 and Tyr764 in GluK2). acs.org This interaction helps to anchor the core of the ligand in the correct orientation.

| Functional Group (this compound) | Interacting Receptor Residue (Example from GluK2) | Type of Interaction |

| Pyrrolidine Nitrogen | Glu738, Tyr764 | Hydrogen Bond Donor |

| C2-Carboxylate | Arg523, Thr690 | Hydrogen Bond Acceptor |

| C3-Carboxylate | Arg523, Val685 | Hydrogen Bond Acceptor |

Table 1: Key Hydrogen Bonding Interactions for the Kainoid Scaffold.

π-π stacking is a non-covalent interaction that occurs between aromatic rings. wikipedia.org In the context of this compound, the introduction of a phenyl group at the C4 position provides a large aromatic surface capable of engaging in significant π-π stacking interactions with aromatic amino acid residues in the receptor's binding pocket. researchgate.net

Studies on the parent compound, kainic acid, which has an isopropenyl group at C4, show that this side chain can participate in π-stacking interactions with a tyrosine residue (Tyr488 in GluK receptors). acs.orgresearchgate.net The alkene double bond of kainic acid orients parallel to the aromatic ring of Tyr488, at a distance suitable for a π-stacking interaction (3.6 to 3.9 Å). acs.org

For this compound, the larger and more electron-rich phenyl ring is expected to form even more substantial π-π stacking interactions. This type of interaction is a key factor in the binding of many ligands to their protein targets. nih.gov The interaction can occur in different geometries, such as parallel-displaced or T-shaped, and significantly contributes to the binding energy. researchgate.netnih.gov The presence of the phenyl group and its ability to engage in these interactions is a primary structural difference between this compound and kainic acid, likely leading to altered potency and selectivity profiles.

| Ligand Feature | Interacting Receptor Residue | Interaction Type | Typical Distance (Å) |

| Phenyl group (this compound) | Aromatic residues (e.g., Tyrosine, Phenylalanine) | π-π Stacking | ~3.5 - 4.0 |

| Alkene group (Kainic Acid) | Tyr488 | π-π Stacking | 3.6 - 3.9 |

Table 2: Comparison of π-π Stacking Capabilities.

Electrostatic interactions, which involve the attraction or repulsion between charged or polar groups, are fundamental to the binding of kainoids to glutamate receptors. mdpi.com The negatively charged carboxylate groups of this compound play a dominant role in these interactions.

At physiological pH, the two carboxylic acid groups at the C2 and C3 positions are deprotonated, carrying a negative charge. These anionic groups form strong, stabilizing electrostatic interactions with positively charged amino acid residues within the binding pocket. acs.org Structural data from kainic acid bound to the GluK2 receptor show that the carboxylates interact favorably with the guanidinium (B1211019) group of an arginine residue (Arg523) and other polar residues like Val685 and Thr690. acs.org

These charge-charge interactions are long-range and provide a significant driving force for the initial association of the ligand with the receptor and for stabilizing the final bound conformation. biorxiv.orgnih.gov The precise positioning of these charged groups on the rigid pyrrolidine scaffold ensures a specific and high-affinity interaction with the complementary electrostatic surface of the receptor's binding site.

Comparative Analysis with Endogenous Ligands and Other Kainoids

The pharmacological profile of this compound can be understood by comparing its structure and interactions with those of the endogenous neurotransmitter, L-glutamate, and other kainoids like kainic acid itself. nih.gov

Comparison with L-Glutamate: L-glutamate is the primary excitatory neurotransmitter in the central nervous system and the natural agonist for kainate receptors. nih.gov Its structure consists of a flexible backbone with two carboxylic acid groups and one amino group. This compound mimics the essential features of glutamate. The C2-carboxylate and the pyrrolidine nitrogen of this compound correspond to the α-carboxylate and α-amino group of glutamate, respectively, while the C3-acetic acid moiety mimics glutamate's γ-carboxylate. The rigid pyrrolidine ring of this compound holds these key binding groups in a specific conformation that is favorable for binding to the kainate receptor subtype. This pre-organization reduces the entropic penalty of binding compared to the flexible glutamate molecule.

Comparison with Kainic Acid: this compound is a direct analog of kainic acid, differing only in the substituent at the C4 position of the pyrrolidine ring. Kainic acid possesses an isopropenyl group (-C(CH₃)=CH₂), whereas this compound has a phenyl group (-C₆H₅).

Similarities: Both molecules share the same rigid kainoid core. Therefore, the crucial hydrogen bonding and electrostatic interactions mediated by the pyrrolidine nitrogen and the two carboxylate groups are conserved between the two molecules. acs.org Both bind to the same general site within the kainate receptor ligand-binding domain.

Differences: The primary difference lies in the nature of the C4 substituent. The isopropenyl group of kainic acid is smaller and engages in a specific π-π stacking interaction with Tyr488. acs.org The phenyl group of this compound is bulkier and more aromatic. This allows for potentially stronger and more extensive π-π stacking interactions with aromatic residues in the binding pocket, which could lead to higher affinity or altered selectivity for different KAR subtypes. researchgate.net The steric bulk of the phenyl group may also influence the degree of "clamshell" closure of the ligand-binding domain, potentially affecting the efficacy of receptor activation.

| Compound | Core Structure | Key Binding Groups | C4-Substituent | Key Interaction of C4-Substituent |

| L-Glutamate | Flexible Alkane | α-Amino, α-Carboxylate, γ-Carboxylate | N/A | N/A |

| Kainic Acid | Rigid Pyrrolidine | Pyrrolidine-N, C2-Carboxylate, C3-Carboxylate | Isopropenyl | π-π Stacking |

| This compound | Rigid Pyrrolidine | Pyrrolidine-N, C2-Carboxylate, C3-Carboxylate | Phenyl | Enhanced π-π Stacking |

Table 3: Comparative Features of this compound, L-Glutamate, and Kainic Acid.

Mechanistic Research on Phenylkainic Acid in Biological Systems in Vitro and Cellular Studies

Investigation of Cellular Responses

Studies using glial and astrocytoma cell lines have demonstrated that phenylkainic acid can trigger distinct morphological and physiological changes, primarily mediated by its interaction with kainate receptors.

This compound has been shown to induce an influx of calcium ions ([Ca²⁺]i) in glial cells, a critical event in intracellular signaling. biorxiv.orgchemrxiv.org In studies using the U118-MG astrocytoma cell line, stimulation with this compound resulted in observable [Ca²⁺]i spikes. biorxiv.org However, the magnitude of this response was found to be weaker compared to that induced by glutamate (B1630785). Specifically, the calcium spikes from Ph-KA were approximately 3.6-fold lower than those triggered by glutamate under similar conditions. biorxiv.org This controlled induction of calcium influx is a key cellular response that precedes other downstream events, such as morphological changes. chemrxiv.org The development of photocaged versions of this compound, such as DECM-PhKA, allows for precise spatiotemporal control of this calcium influx, enabling researchers to trigger the response in specific cells using light activation. chemrxiv.org

A significant cellular response to this compound in astrocyte-derived cells is the modulation of their morphology, specifically the extension of filopodia. biorxiv.orgubc.ca In U118-MG astrocytoma cells, this compound, much like kainic acid, induces filopodiagenesis—the formation and extension of slender, actin-rich cellular processes. biorxiv.org This effect confirms the involvement of kainate receptors in mediating morphological plasticity in these cells. ubc.ca Time-lapse imaging has revealed that the process extension induced by Ph-KA occurs, although it is delayed compared to the response initiated by glutamate. biorxiv.org This observation, coupled with the calcium imaging data, suggests that while KARs are directly involved in initiating these morphological changes, the dynamics of the response can differ from that of the endogenous agonist. biorxiv.org

Elucidation of Molecular Pathways Mediated by this compound

By selectively activating kainate receptors, this compound provides a means to elucidate the specific molecular pathways these receptors govern, particularly in the context of glutamate signaling in cancerous glial cells.

Research on U118-MG astrocytoma cells has clarified the role of kainate receptors in glutamate signaling, in part through the use of this compound. biorxiv.orgnih.gov While these cells also express other glutamate receptors, the application of selective agonists has shown that KARs can independently initiate a signaling cascade. biorxiv.orgresearchgate.net this compound was observed to cause the same morphological response (process extension) as kainic acid. biorxiv.org Crucially, this effect was completely blocked by the application of CNQX, a selective KAR antagonist. biorxiv.org The antagonist not only inhibited the response to this compound and kainic acid but also to glutamate, indicating that KARs play a fundamental role in initiating the glioexcitability and morphological changes in these astrocytoma cells. biorxiv.org

| Agonist/Antagonist | Cell Line | Observed Effect on Process Extension | Implied Pathway Involvement |

| This compound (Ph-KA) | U118-MG | Induces process extension. biorxiv.org | Activates Kainate Receptor (KAR) pathway. biorxiv.org |

| Kainic Acid (KA) | U118-MG | Induces process extension. biorxiv.orgresearchgate.net | Activates Kainate Receptor (KAR) pathway. biorxiv.orgresearchgate.net |

| Glutamate | U118-MG | Induces process extension. biorxiv.org | Activates multiple glutamate receptors, including KARs. biorxiv.orgnih.gov |

| CNQX + Ph-KA | U118-MG | Blocks process extension. biorxiv.org | Confirms KAR pathway is necessary for Ph-KA effect. biorxiv.org |

| CNQX + Glutamate | U118-MG | Blocks process extension. biorxiv.org | Demonstrates the key role of KARs in glutamate-induced response. biorxiv.org |

| AMPA | U118-MG | No significant process extension. ubc.caresearchgate.net | Indicates AMPA receptors are not primary mediators of this response. ubc.ca |

Application as a Chemical Probe for Receptor Studies

The unique properties of this compound have led to its development and use as a sophisticated chemical probe for studying receptor function with high precision. ubc.cachemrxiv.org Chemical probes are essential tools for identifying the targets of ligands and elucidating protein function. nih.govmdpi.com this compound's potency and selectivity make it an excellent scaffold for such probes. ubc.ca

Derivatives of this compound have been synthesized to function as photocaged agonists. ubc.cachemrxiv.org For example, a coumarin-based photo-cleavable group was attached to the nitrogen atom of this compound to create DECM-PhKA. ubc.cachemrxiv.org This modification renders the compound inactive until it is irradiated with a specific wavelength of light (e.g., blue light), which rapidly and irreversibly releases the active this compound. chemrxiv.org This technique provides unparalleled spatiotemporal control, allowing researchers to activate kainate receptors at a specific time and location, even at the single-cell level. chemrxiv.org This optical control has been used to demonstrate how localized calcium influx leads to filopodia extension in targeted astrocyte cells, highlighting the contribution of kainate receptors to these cellular dynamics. chemrxiv.org Such probes are invaluable for answering questions about the role of KARs in both neurons and glial cells in ways that traditional methods cannot address. ubc.ca

Spatiotemporal Control of Kainate Receptor Activity

The precise control of kainate receptor (KAR) activity in time and space is crucial for elucidating their specific roles in complex biological systems. This compound, a potent unnatural kainoid, has served as a foundational structure for the development of sophisticated chemical tools designed to achieve this spatiotemporal control through photopharmacology. ubc.ca These tools enable researchers to turn KAR activity on or off with high precision using light, thereby overcoming the limitations of traditional pharmacological methods.

Two primary strategies have been developed based on the this compound scaffold:

Photocaged this compound : In this approach, the this compound molecule is rendered temporarily inactive by attaching a "caging" group that is sensitive to light. ubc.ca Specifically, a coumarin-type photo-cleavable group can be installed on the nitrogen atom of the kainoid structure. ubc.ca This modification prevents the molecule from binding to and activating kainate receptors. Upon irradiation with blue light, the caging group is rapidly cleaved, irreversibly releasing the active this compound. ubc.ca This "uncaging" process allows for the rapid initiation of KAR activity at a specific time and location determined by the light source. ubc.ca

Photoswitchable this compound : For reversible control, a different modification involves integrating a photoswitchable moiety, such as an azobenzene (B91143) group, into the C4 side chain of the kainoid structure. ubc.ca The azobenzene group can exist in two different shapes, or isomers: a trans form and a cis form. The isomerization between these two states is controlled by different wavelengths of visible light. ubc.ca Structural analyses suggest that only the trans-azobenzene form of the molecule can effectively bind to and activate kainate receptors. ubc.ca By switching the azobenzene group between its trans (active) and cis (inactive) states using light, researchers can effectively turn the agonist "on" and "off." This reversible photoisomerization provides a dynamic method to control the ion conductance of KARs in cells, allowing for repeated cycles of activation and deactivation. ubc.ca Kinetic studies using UV-Vis and 1H NMR spectroscopy have confirmed that the photoswitch does isomerize upon light irradiation as predicted. ubc.ca

These light-sensitive derivatives of this compound represent a significant expansion of the chemical tools available for neurobiological experiments, enabling precise investigation of KAR dynamics in cellular contexts. ubc.ca

Targeted Modulation of Cellular Processes

By enabling spatiotemporal control over kainate receptor activation, derivatives of this compound allow for the targeted modulation of specific cellular processes. The primary mechanism of action for KARs is the regulation of ion flow across the cell membrane, and photoswitchable this compound derivatives provide a direct means to control this ion conductance in cells. ubc.ca This control over fundamental electrical properties can, in turn, influence a cascade of downstream cellular events.

One significant example of targeted modulation is in the study of astrocyte behavior. Research using the astrocytoma cell line U118-MG as a model has demonstrated that KARs play a key role in initiating "glioexcitability," a cellular response to the neurotransmitter glutamate that involves the extension of cellular processes. biorxiv.org this compound was used to selectively activate KARs, which triggered the formation of filopodia (thin, finger-like projections) in these cells, a response identical to that caused by kainic acid itself. biorxiv.org This finding directly implicates KAR activation in the modulation of astrocyte morphology and motility. The process was confirmed to be KAR-dependent, as the response to both kainic acid and this compound was completely blocked by the KAR antagonist CNQX. biorxiv.org Therefore, this compound serves as a tool to specifically trigger and study the cellular machinery involved in glioexcitability and process extension in astrocytes. biorxiv.org

Functional Characterization in Model Systems

This compound has been functionally characterized in cellular model systems to confirm its selectivity and utility in dissecting the roles of kainate receptors in specific signaling pathways. biorxiv.org The human astrocytoma cell line U118-MG has been employed as a model to investigate the involvement of different glutamate receptors in glioexcitability. biorxiv.org

In this model system, this compound (Ph-KA) was used as a selective agonist to verify that KARs could independently initiate glutamate signaling. biorxiv.org The study observed that application of Ph-KA to the U118-MG cells induced a significant extension of cellular processes, a key feature of glioexcitability. biorxiv.org This effect was qualitatively and quantitatively similar to the response triggered by the parent compound, kainic acid (KA). biorxiv.org

To ensure that this cellular response was mediated specifically through KARs, experiments were conducted in the presence of CNQX, an antagonist known to be most selective for KARs. The results showed that CNQX completely abolished the process extension induced by both Ph-KA and KA. biorxiv.org This functional characterization confirms that this compound acts as a selective agonist at the kainate receptors responsible for initiating filopodiagenesis in the U118-MG astrocytoma model. biorxiv.org These findings establish this compound as a reliable tool for studying KAR-specific functions in cell-based assays. biorxiv.org

Interactive Data Table: Effect of this compound on Astrocytoma Cells

| Compound | Target Receptor | Model System | Observed Cellular Effect | Antagonist Blockade |

| This compound (Ph-KA) | Kainate Receptor (KAR) | U118-MG Astrocytoma Cells | Induces process extension (filopodiagenesis) | Yes (with CNQX) |

| Kainic Acid (KA) | Kainate Receptor (KAR) | U118-MG Astrocytoma Cells | Induces process extension (filopodiagenesis) | Yes (with CNQX) |

| Glutamate | Glutamate Receptors (including KARs) | U118-MG Astrocytoma Cells | Induces process extension | Yes (with CNQX) |

| AMPA | AMPA Receptor | U118-MG Astrocytoma Cells | No significant effect on process extension | Not Applicable |

Structure Activity Relationship Sar Studies of Phenylkainic Acid and Derivatives

Systematic Analysis of Structural Features Influencing Receptor Affinity

The affinity of a ligand for its receptor is determined by a complex interplay of intermolecular forces. For phenylkainic acid derivatives, the key structural components influencing this binding are the substituents on the pyrrolidine (B122466) ring and the strategically positioned carboxylic acid groups.

The pyrrolidine ring serves as the fundamental scaffold for this compound, positioning the critical functional groups in the correct spatial orientation for receptor interaction. While the substituents at the C2 and C3 positions (the carboxymethyl and carboxylic acid groups, respectively) are generally conserved to mimic the endogenous ligand glutamate (B1630785), modifications elsewhere on the ring can significantly impact binding affinity. The introduction of various substituents can alter the molecule's electronic properties, steric profile, and conformational flexibility, thereby modulating its interaction with the receptor's binding pocket. For kainoids, the C4 position has been identified as the primary site for modification to improve potency and selectivity, as other positions are less tolerant to change. researchgate.net

The two carboxylic acid moieties are arguably the most critical features for the biological activity of all kainoids, including this compound. These groups are essential for anchoring the ligand within the binding site of ionotropic glutamate receptors. mdpi.com At physiological pH, these acidic groups are deprotonated, forming carboxylate anions. These negatively charged groups form strong ionic bonds with positively charged amino acid residues, such as arginine, which are strategically located within the ligand-binding domain of kainate receptors. This electrostatic interaction is a primary driver of the initial binding and proper orientation of the ligand, mimicking the binding of the neurotransmitter glutamate. The loss or modification of either of these carboxylic acid groups typically leads to a dramatic reduction or complete loss of receptor affinity and activity.

Impact of C4 Substituents on Biological Potency

SAR studies have consistently demonstrated that the substituent at the C4 position of the pyrrolidine ring is a key determinant of both the potency and selectivity of kainoid compounds. researchgate.netrsc.org This position extends into a region of the receptor's binding pocket that can accommodate a variety of functional groups, allowing for the fine-tuning of pharmacological properties.

The transition from a small alkyl group, as in kainic acid (isopropenyl), to a larger, aromatic group like the phenyl substituent in this compound, profoundly alters the interaction with the receptor. Research on various C4-substituted analogs shows that this position can be exploited to enhance activity. researchgate.net For instance, a phenyl analog demonstrates low nanomolar affinity for kainate receptors and exhibits approximately 20-fold selectivity for kainate receptors over AMPA receptors. mcgill.ca This indicates that the steric bulk and electronic properties of the C4-phenyl group contribute favorably to binding at kainate receptors.

Below is a data table comparing the binding affinities of kainic acid with other C4-substituted analogs, illustrating the impact of the C4 group on receptor interaction.

| Compound | C4-Substituent | Kainate Receptor Affinity (IC50, nM) | AMPA Receptor Affinity (IC50, nM) | Selectivity (AMPA/KA) |

| Kainic Acid | Isopropenyl | 50 | 2500 | 50x |

| Domoic Acid | (1'Z,3'E)-1'-Methyl-5'-carboxy-1',3'-hexadienyl | 3.8 | 340 | 89x |

| This compound Analog | Phenyl | Low Nanomolar | ~20-fold higher | ~20x |

Note: Data is compiled from various sources for comparative purposes. mcgill.ca "Low Nanomolar" for the this compound Analog indicates high affinity as specified in the source material.

Importance of Pyrrolidine Ring Stereochemistry for Activity

The biological activity of this compound is critically dependent on the specific three-dimensional arrangement of its atoms. nih.gov The pyrrolidine ring contains three contiguous chiral centers (C2, C3, and C4), meaning that multiple stereoisomers are possible. However, only the isomer with the correct relative and absolute stereochemistry will fit precisely into the chiral binding pocket of the kainate receptor to elicit a potent response.

The specific spatial arrangement of the substituents around the C2, C3, and C4 carbons is crucial for activity. For naturally derived and synthetically produced potent kainoids, the required stereochemistry is typically (2S, 3S, 4S). This configuration ensures that the C2 carboxymethyl group, the C3 carboxylic acid, and the C4 phenyl group are oriented in a trans-cis relationship relative to each other on the pyrrolidine ring. Synthetic routes to this compound are designed to be highly stereoselective, underscoring the necessity of achieving this precise configuration. nih.gov Any deviation from this specific stereochemical arrangement, such as inverting the stereochemistry at any of the three chiral centers, results in a significant loss of biological activity, as the molecule can no longer make the optimal contacts within the receptor's binding site.

The binding process is a dynamic interplay between the ligand and the receptor. The kainate receptor's ligand-binding domain itself is flexible and undergoes a conformational change, often described as a clamshell-like closing motion, upon ligand binding. nih.gov The optimal ligand is one whose stereochemistry and conformational preferences are perfectly complementary to the closed, active state of the receptor's binding domain, leading to a stable and high-affinity interaction.

Rational Design Principles for Next-Generation Kainoid Ligands

The rational design of next-generation kainoid ligands is a strategic process aimed at developing novel compounds with high affinity, and most importantly, high selectivity for specific kainate receptor subtypes (e.g., GluK1, GluK2, GluK3). This process moves beyond traditional trial-and-error synthesis by leveraging a deep understanding of structure-activity relationships (SAR) and the three-dimensional architecture of the kainate receptor ligand-binding domain (LBD). The primary goal is to create precise molecular tools that can selectively probe the distinct physiological and pathological roles of each receptor subtype.

A central principle in this design process involves the strategic modification of the fundamental kainoid scaffold. The parent molecule, kainic acid, features a pyrrolidine ring that rigidly holds three key substituents—the C2 carboxyl group, the C3 carboxymethyl group, and the C4 isopropenyl group—in a specific spatial orientation. This conformation is crucial for its activity as it mimics the binding mode of the endogenous neurotransmitter, glutamate. acs.org The C4 position, in particular, has been identified as the most amenable site for chemical modification to achieve selectivity among receptor subtypes. The introduction of a phenyl group at this position, creating this compound, serves as a foundational step for a host of derivatives.

The design of these derivatives is guided by several key principles:

Exploitation of the Ligand-Binding Domain Topology: X-ray crystallography studies of kainate receptor LBDs have provided high-resolution maps of the binding pocket. thebiogrid.org These structural insights reveal subtle but critical differences in the amino acid residues that line the binding cavities of different subtypes. Rational design aims to introduce functional groups on the ligand that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues in a target subtype, while simultaneously creating unfavorable interactions (e.g., steric hindrance) in other subtypes.

Molecular Docking and Computational Modeling: Before synthesis, computational methods such as molecular docking are employed to predict the binding orientation and affinity of designed ligands. nih.gov By simulating how a novel this compound derivative might fit into the crystal structure of a specific kainate receptor LBD (e.g., GluK1), researchers can prioritize the synthesis of compounds most likely to succeed. This approach allows for the in-silico evaluation of various substituents on the phenyl ring to analyze their potential impact on affinity and selectivity for different kainate receptors. nih.gov

Systematic Structure-Activity Relationship (SAR) Analysis: SAR studies establish a clear link between a molecule's structure and its biological activity. For this compound derivatives, this involves systematically altering the phenyl ring with various substituents and measuring the resulting change in receptor binding affinity or functional activity. For instance, a new series of carboxyaryl-substituted phenylalanines, which share structural motifs with this compound, were designed and evaluated at GluK1-GluK3 receptors. This systematic approach established a clear SAR, demonstrating how modifications at the 4- and 5-positions of the phenyl ring directly influenced receptor affinity. nih.gov

The following table summarizes research findings for a series of phenylalanine-based ligands, illustrating the SAR principles used to guide the design of compounds targeting kainate receptors.

| Compound | Substituent (R) on Phenyl Ring | Binding Affinity (Ki) at GluK1 Receptor (μM) |

| 1 | 4-Carboxyphenyl | 4.9 |

| 2 | 5-Carboxy-2-methoxyphenyl | 5.1 |

| 3 | 4-Carboxy-2-hydroxyphenyl | 5.7 |

| 4 | 5-Carboxy-2-hydroxyphenyl | 6.4 |

| 5 | 3-Carboxy-4-hydroxyphenyl | 7.2 |

| 6 | 4-Carboxy-3-hydroxyphenyl | 7.5 |

| Data derived from studies on carboxyaryl-substituted phenylalanines designed as kainate receptor ligands. nih.gov |

The data clearly indicate that both the position and nature of substituents on the aromatic ring are critical determinants of binding affinity. This knowledge forms a crucial feedback loop for the design of the next generation of ligands, allowing chemists to fine-tune molecular structures to optimize interactions with the target receptor. By combining these principles of structural biology, computational modeling, and systematic SAR, researchers can move rationally toward the development of highly potent and subtype-selective kainoid ligands essential for advancing neuropharmacology. acs.orgnih.gov

Advanced Analytical Methodologies for Phenylkainic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation of phenylkainic acid from reaction mixtures, byproducts, and other related substances. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each with specific applications tailored to the properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. Various HPLC modes can be adapted for its separation and quantification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the separation of organic molecules. phenomenex.com It utilizes a non-polar stationary phase, typically with bonded hydrocarbons like C18 or C8, and a polar mobile phase, which is often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol. phenomenex.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com For acidic compounds like this compound, modifying the mobile phase pH is critical. Lowering the pH with an acid like formic, acetic, or trifluoroacetic acid suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the column, which generally leads to improved peak shape and resolution. biotage.com

A typical RP-HPLC method for the analysis of acidic compounds involves a gradient elution. The process often starts with a higher proportion of the aqueous component in the mobile phase and gradually increases the organic solvent concentration to elute more strongly retained, non-polar compounds. phenomenex.com

Table 1: Illustrative RP-HPLC Parameters for Acidic Compound Analysis

| Parameter | Condition |

| Column | C18, C8 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Variable, e.g., starting with 5% B, increasing to 95% B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV/DAD at specific wavelengths (e.g., 254 nm, 280 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents typical starting conditions for method development and may require optimization for this compound specifically.

Ion-exchange chromatography (IEX) separates molecules based on their net charge. phenomenex.com For an acidic compound like this compound, which carries a negative charge at a pH above its isoelectric point, anion-exchange chromatography is the appropriate choice. seplite.com In this technique, the stationary phase possesses positively charged functional groups that interact with the negatively charged analyte. phenomenex.com

Elution is typically achieved by either changing the pH to alter the charge of the analyte or the stationary phase, or by increasing the concentration of a competing ion (a salt gradient) in the mobile phase to displace the analyte from the stationary phase. bio-rad.com A synthesis of kainoids, including this compound, utilized ion-exchange resin Dowex 50WX4 for purification, demonstrating the applicability of this technique. researchgate.net

Ultraviolet (UV) detectors are widely used in HPLC due to their robustness and sensitivity for compounds that absorb UV light. scioninstruments.com A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a more advanced type of UV detector that can acquire the entire UV-visible spectrum simultaneously. measurlabs.comshimadzu.com This capability is particularly advantageous for method development, peak purity analysis, and tentative identification of unknown compounds by comparing their UV spectra with those in a library. shimadzu.comlcms.cz For aromatic compounds like this compound, the phenyl group provides a strong chromophore, making UV/DAD detection highly suitable. The detector can monitor multiple wavelengths simultaneously, allowing for the optimal detection of different components in a mixture. nih.govscielo.org.bo

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scioninstruments.com However, compounds like this compound, which contain polar functional groups (carboxylic acid and amine), are non-volatile and thermally unstable. Therefore, they require a chemical modification step called derivatization to convert them into more volatile and thermally stable derivatives before GC analysis. phenomenex.com

Common derivatization techniques for compounds with active hydrogens, such as those in carboxylic acids and amines, include silylation. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility. phenomenex.comtcichemicals.com Another approach is esterification of the carboxylic acid group, for example, by reacting it with an alcohol in the presence of an acid catalyst to form a more volatile ester. scioninstruments.com Once derivatized, the volatile this compound derivative can be separated on a GC column and detected.

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is an indispensable tool for the structural elucidation and sensitive quantification of compounds. thermofisher.com When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it provides a powerful platform for analyzing complex mixtures.

The combination of GC-MS is well-suited for the analysis of the volatile derivatives of this compound. mdpi.com The gas chromatograph separates the derivatized compounds, which are then introduced into the mass spectrometer for ionization and detection. scioninstruments.com Electron ionization (EI) is a common ionization technique used in GC-MS, which can produce characteristic fragmentation patterns that serve as a "fingerprint" for compound identification.

LC-MS is particularly valuable for the direct analysis of this compound without the need for derivatization. Techniques like electrospray ionization (ESI) are used to generate ions from the eluent of the HPLC column before they enter the mass analyzer. creative-proteomics.com High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap mass analyzer, can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule. nih.gov

Tandem mass spectrometry (MS/MS or MSn) further enhances selectivity and structural characterization. thermofisher.com In a tandem mass spectrometer, such as a triple quadrupole (TQ) instrument, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. scioninstruments.com This process, known as multiple reaction monitoring (MRM) when used for quantification, is highly specific and sensitive, making it ideal for trace-level analysis of this compound in complex biological or environmental samples. scioninstruments.com

Electrospray Ionization (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful soft ionization technique used for the analysis of a wide range of molecules, including phenolic acids and their derivatives. scielo.bremory.edu It is particularly suitable for compounds that are non-volatile or thermally fragile. emory.edu In ESI-MS, ions are formed from solution-phase molecules and then transferred to the gas phase before being analyzed by the mass spectrometer. spectroscopyonline.com This technique typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which helps in the determination of the molecular weight of the analyte. emory.edunih.gov

For a compound like this compound, which possesses a carboxylic acid group, analysis in the negative ion mode is common, where it would readily form a deprotonated molecule. scielo.brnih.govnih.gov The analysis of various acidic compounds by ESI-MS has shown that deprotonated molecular ion peaks can be clearly identified, even in complex solutions and under different pH conditions. nih.gov ESI-MS can be used for the direct infusion analysis of samples, providing rapid molecular weight information. ajol.info For more complex analyses, it is often coupled with a separation technique, as discussed in the following section.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

To handle complex mixtures and improve analytical specificity, mass spectrometry is frequently combined with chromatographic separation methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the quantification of drugs and metabolites in biological matrices due to its high sensitivity and specificity. resolvemass.canih.gov For the analysis of kainoid compounds like domoic acid, LC-MS/MS (tandem mass spectrometry) is a preferred method, offering high performance for detection and quantification. raco.catresearchgate.net this compound, as a kainoid derivative, would be amenable to similar LC-MS analysis. The process involves separating the compound from a mixture using high-performance liquid chromatography (HPLC) before it enters the mass spectrometer for detection. resolvemass.caresearchgate.net

A typical LC-MS method for a compound like this compound would involve:

Sample Preparation : Extraction from the matrix, which could be a simple dilution or a more complex solid-phase extraction (SPE) to remove interfering substances. nih.govaesan.gob.es

Chromatographic Separation : Using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. nih.govnih.gov

Mass Spectrometric Detection : Using an ESI source, likely in negative ion mode to detect the deprotonated molecule of this compound. nih.gov Tandem MS (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for volatile and thermally stable compounds. nih.govmdpi.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.govmdpi.com Silylation is a common derivatization technique where active hydrogens in functional groups like -COOH and -OH are replaced with a trimethylsilyl (TMS) group. nih.gov

The GC-MS analysis of other acidic compounds, such as phenolic acids, has been successfully performed after derivatization. nih.govbiorxiv.org This approach allows for high-resolution separation on a capillary column before the compound is ionized (often by electron impact, EI) and detected by the mass spectrometer. emory.edunih.gov While LC-MS is generally more direct for a compound like this compound, GC-MS after derivatization offers an alternative with high chromatographic efficiency. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex natural and synthetic compounds like kainoids. hyphadiscovery.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For a novel or synthetic compound like this compound, NMR is crucial to confirm its structure and stereochemistry. researchgate.net

A standard dataset for structural elucidation typically includes a variety of NMR experiments:

¹H NMR : Provides information about the number of different types of protons and their chemical environments.

¹³C NMR : Shows the number of different types of carbon atoms.

2D NMR experiments : These are essential for assembling the molecular structure.

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is key for connecting different parts of the molecule. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space interactions between protons, which is critical for determining the relative stereochemistry of the molecule. hyphadiscovery.comresearchgate.net

Modern NMR techniques, often utilizing high-field instruments and cryoprobes, allow for the acquisition of detailed structural data from very small amounts of material (as little as 10-30 μg). hyphadiscovery.com Computational methods can also be used in conjunction with experimental NMR data to aid in the structural assignment and validation. frontiersin.org

Method Development and Validation Protocols for Kainoids

Developing and validating analytical methods for kainoids like this compound is essential to ensure that the results are accurate, reliable, and reproducible. resolvemass.canumberanalytics.com

Considerations for Complex Biological Matrices

Analyzing compounds in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges, primarily due to "matrix effects". nih.govnih.gov These effects occur when co-eluting substances from the matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement and compromising the accuracy of quantification. researchgate.netnih.gov

Key strategies to address these challenges include:

Effective Sample Preparation : The goal is to remove as many interfering components as possible while efficiently recovering the analyte. Techniques include protein precipitation, liquid-liquid extraction, and, most commonly for complex matrices, solid-phase extraction (SPE). researchgate.netnih.gov

Use of Internal Standards : Isotopically labeled internal standards (e.g., containing deuterium (B1214612) or ¹³C) are ideal as they have nearly identical chemical properties and chromatographic behavior to the analyte and can effectively compensate for matrix effects and variations in sample processing. nih.goveurl-pesticides.eu

Matrix-Matched Calibrants : Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects. nih.gov

Chromatographic Separation : Optimizing the LC method to achieve good separation between the analyte and interfering matrix components is crucial. researchgate.net

Table 1: Strategies to Mitigate Matrix Effects in Biological Samples

| Strategy | Description | Reference |

|---|---|---|

| Solid-Phase Extraction (SPE) | A robust sample clean-up technique that selectively isolates the analyte from interfering matrix components based on chemical properties. | nih.gov |

| Isotopically Labeled Internal Standards | The use of stable isotope-labeled analogs of the analyte to compensate for variability in extraction recovery and matrix-induced ionization changes. | nih.goveurl-pesticides.eu |

| Matrix-Matched Calibration | Preparation of calibration curves in a blank biological matrix to ensure that standards and unknown samples are affected by the matrix to the same extent. | nih.gov |

| Chromatographic Optimization | Modifying the LC mobile phase, gradient, or column to achieve baseline separation of the analyte from co-eluting matrix components. | researchgate.net |

Sensitivity, Selectivity, and Reproducibility Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. numberanalytics.com For quantitative methods used for kainoids, the key validation parameters are defined by international guidelines. nih.govnveo.org

Sensitivity : This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnveo.org For trace analysis of potent compounds, achieving low LOD and LOQ values is critical. raco.cat

Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. researchgate.net In LC-MS/MS, selectivity is achieved through a combination of chromatographic retention time and the specific mass-to-charge (m/z) transitions monitored in Multiple Reaction Monitoring (MRM) mode. nih.gov

Reproducibility : This refers to the precision of the method under different conditions. It is typically assessed as repeatability (intra-day precision, performed under the same conditions in a short interval) and intermediate precision (inter-day precision, evaluated on different days, with different analysts, or on different equipment). nih.govresearchgate.net Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria often set at less than 15%. nih.gov

Table 2: Key Method Validation Parameters

| Parameter | Definition | Common Acceptance Criteria | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | The lowest analyte concentration that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3 | nih.govnveo.org |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10; Precision and accuracy within defined limits (e.g., ±20%) | nih.govnveo.org |

| Selectivity/Specificity | The ability to unequivocally assess the analyte in the presence of expected components. | No significant interfering peaks at the analyte's retention time in blank samples. | researchgate.net |

| Accuracy | The closeness of the measured value to the true value. | Typically 85-115% of the nominal concentration (80-120% at LOQ). | nih.gov |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). | nih.govresearchgate.net |

| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) > 0.99. | nih.gov |

Theoretical and Computational Studies on Phenylkainic Acid

Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.net In the context of phenylkainic acid, these methods are crucial for understanding how it interacts with its target receptors, such as glutamate (B1630785) receptors. The primary goal is to predict the three-dimensional structure of the this compound-receptor complex, which is fundamental for elucidating its mechanism of action. mdpi.com This process typically begins with obtaining the 3D structures of both the ligand (this compound) and the protein receptor, often from experimental sources like the Protein Data Bank (PDB) or through homology modeling. nih.govarxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. cuni.cz This method is widely used to forecast the binding mode of small molecules like this compound within the binding pocket of a target protein. globalresearchonline.netupm.edu.my Docking algorithms systematically explore various possible conformations of the ligand within the binding site, evaluating the energetic favorability of each pose using a scoring function. cuni.czupm.edu.my The scoring function estimates the binding affinity by considering factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. upm.edu.my

The process helps in identifying the most likely binding orientation and conformation, often referred to as the "binding pose." nih.gov For this compound, docking simulations can reveal key amino acid residues in the receptor's binding site that form critical interactions, such as hydrogen bonds or hydrophobic contacts, which stabilize the complex. rasayanjournal.co.in Advanced docking approaches can also account for the flexibility of the receptor, simulating an "induced-fit" mechanism where the protein structure adapts upon ligand binding. cuni.cz The results are typically ranked by a docking score, where a lower energy value indicates a more favorable binding affinity. globalresearchonline.net

Table 1: Illustrative Molecular Docking Results for this compound with a Target Receptor This table presents hypothetical data for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Docking Program | AutoDock Vina cuni.cz | The software used for the simulation. |

| Target Protein | Glutamate Receptor (e.g., GluK2) | The biological target for this compound. |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Estimated free energy of binding; more negative values indicate stronger binding. upm.edu.my |

| Predicted Interactions | Hydrogen Bonds, Hydrophobic Interactions | Types of non-covalent bonds stabilizing the complex. nih.gov |

| Key Interacting Residues | Arg123, Ser145, Trp210 | Specific amino acids in the binding pocket forming key contacts. |

| Ligand RMSD | 1.8 Å | Root-mean-square deviation from a known reference pose, indicating prediction accuracy. cuni.cz |

Following the prediction of a binding pose via molecular docking, a detailed model of the this compound-protein complex is constructed for further analysis. researchgate.net This involves creating a comprehensive 3D representation of the ligand situated within the receptor's binding pocket. biorxiv.org These models are essential for visualizing the specific interactions at the atomic level and serve as the starting point for more computationally intensive simulations, such as molecular dynamics. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations of Kainoid-Protein Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. frontiersin.org MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of the conformational changes and movements within the system. nih.gov For kainoid-protein complexes, MD simulations are invaluable for understanding the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.govnii.ac.jp These simulations are more computationally demanding than docking but yield a wealth of information not accessible through static models. nih.gov

One of the key applications of MD simulations is to study the conformational dynamics of both the receptor and the ligand. nih.gov Proteins are not rigid structures; they are dynamic entities that undergo constant fluctuations. nih.gov The binding of a ligand like this compound can alter these dynamics, stabilizing certain conformations of the receptor over others. nih.govfrontiersin.org

MD simulations can track the movement of different parts of the protein, such as loops or alpha-helices, and reveal how these motions are affected by the presence of the ligand. frontiersin.org Similarly, the simulation shows the flexibility of the ligand itself within the binding pocket, exploring different torsional angles and orientations. elifesciences.org This dynamic interplay is crucial for receptor function and can explain how a ligand binding at one site can allosterically influence other parts of the protein. frontiersin.org Analysis of the simulation trajectory can identify stable and transient conformational states of the complex. elifesciences.org

MD simulations are powerful tools for the detailed analysis of the binding process itself. nih.gov By simulating the complex over nanoseconds or even microseconds, researchers can assess the stability of the interactions predicted by docking. mdpi.com A stable binding mode is characterized by the ligand remaining in the binding pocket with minimal deviation throughout the simulation. nih.gov

Furthermore, MD simulations allow for the calculation of binding free energies, which provide a more accurate estimate of binding affinity than docking scores. mdpi.com Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to decompose the total binding energy into contributions from individual residues. elifesciences.org This analysis can pinpoint the specific amino acids that are most critical for anchoring the ligand in the binding site. researchgate.net For enzyme receptors, these simulations can also provide insights into the catalytic mechanism by modeling the transition states of the reaction.

Table 2: Illustrative Binding Free Energy Decomposition for a this compound-Receptor Complex This table presents hypothetical data from an MM/GBSA analysis for illustrative purposes.

| Residue | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Contribution (kcal/mol) |

|---|---|---|---|

| Arg123 | -1.8 | -4.5 | -6.3 |

| Ser145 | -1.2 | -2.1 | -3.3 |

| Trp210 | -3.5 | -0.5 | -4.0 |

| Asp148 | -0.8 | -3.2 | -4.0 |

Quantum Chemical Calculations (e.g., DFT)